molecular formula C7H11N3S B037903 3-Amino-6-(propylthio)pyridazine CAS No. 113121-36-1

3-Amino-6-(propylthio)pyridazine

Cat. No. B037903
CAS RN: 113121-36-1
M. Wt: 169.25 g/mol
InChI Key: HIHTWKYYVIBJPN-UHFFFAOYSA-N
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Description

3-Amino-6-(propylthio)pyridazine is a chemical compound with the molecular formula C7H11N3S . It is a derivative of pyridazine, which is a heterocyclic compound that is widely used in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Amino-6-(propylthio)pyridazine, has been a subject of research. One approach involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the use of 4-bromo-pyridazine-3,6-dione and a combination of amination and Pd(0) cross-coupling reactions under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 3-Amino-6-(propylthio)pyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 3-position with an amino group and at the 6-position with a propylthio group .


Chemical Reactions Analysis

Pyridazine derivatives, including 3-Amino-6-(propylthio)pyridazine, have been found to undergo various chemical reactions. For instance, 3-amino-6-phenylpyridazine has been found to react with substituted isocyanates, isothiocyanates, and sulfonyl chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-(propylthio)pyridazine include a molecular weight of 169.25 and a boiling point of 394.1ºC at 760mmHg . The compound also has a density of 1.18g/cm3 .

Scientific Research Applications

Antineuroinflammatory Compound

A derivative of 3-Amino-6-phenyl-pyridazine has been developed as a new synthetic antineuroinflammatory compound . This compound selectively blocks increased IL-1β, iNOS, and NO production by activated glia, without inhibiting potentially beneficial glial functions .

Inhibitor of Glial Activation

The same derivative has been used to address an unmet need for selective inhibitors of glial activation . This is particularly important in the context of neurodegenerative diseases, where excessive glial activation and overproduction of cytokines and oxidative stress products can be detrimental .

Drug Discovery and Development

The pyridazine ring, which is a part of the 3-Amino-6-(propylthio)pyridazine structure, has unique physicochemical properties that make it valuable in drug discovery and development . These properties include weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Molecular Recognition

The pyridazine ring also has unique applications in molecular recognition . This is due to its inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel .

Bromodomain Binding

3-Amino-6-phenylpyridazine has been identified as an important structural element in ligands that bind to the bromodomains (BRDs) of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin A2 (SMARCA2, BRM) and SMARCA4 (BRG1) and the fifth bromodomain of (polybromo-1) bromodomain 5 (PBRM1(5)) .

Core Scaffold in Drug Design

Pyridazine-based systems, including 3-Amino-6-(propylthio)pyridazine, have been shown to be ‘privileged structures’ in medicinal chemistry . Many drug discovery programs utilize a pyridazine as a core scaffold .

Mechanism of Action

While the specific mechanism of action of 3-Amino-6-(propylthio)pyridazine is not mentioned in the retrieved papers, a related compound, 3-amino-6-phenylpyridazine, has been found to selectively block increased IL-1β, iNOS, and NO production by activated glia .

Safety and Hazards

The safety data sheet for a related compound, 3-Aminopyridazine, indicates that it is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The synthesis and study of pyridazine derivatives, including 3-Amino-6-(propylthio)pyridazine, continue to be an active area of research due to their wide range of pharmacological activities . Future research may focus on developing new synthetic methods and exploring the biological activities of these compounds.

properties

IUPAC Name

6-propylsulfanylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHTWKYYVIBJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552646
Record name 6-(Propylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(propylthio)pyridazine

CAS RN

113121-36-1
Record name 6-(Propylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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